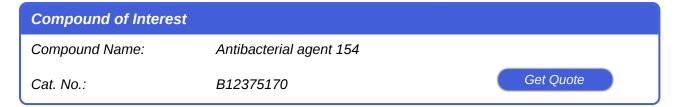


# An In-Depth Technical Guide to the Fluoroquinolone Derivative Antibacterial Agent 154

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel fluoroquinolone derivative, **Antibacterial Agent 154** (also referred to as compound 7 in seminal research). This document details its chemical properties, antibacterial efficacy, mechanism of action, and preclinical safety profile, consolidating available data for researchers and professionals in drug development.

## **Core Compound Identification and Properties**

**Antibacterial Agent 154** is a synthetic derivative of the fluoroquinolone class of antibiotics, distinguished by the incorporation of a pyridoxine (Vitamin B6) moiety. Its systematic name is 1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid hydrochloride.[1]



Property	Value	
Molecular Formula	C25H28CIFN4O5	
Molecular Weight	518.97 g/mol	
CAS Number	2163048-45-9	
Appearance	Not specified in available literature	
Solubility	Water-soluble (as hydrochloride salt)	

# **Antibacterial Spectrum and Potency**

Antibacterial Agent 154 has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, a key measure of antibacterial potency, are summarized below. Lower MIC values indicate greater efficacy.

Bacterial Strain	Туре	MIC (μg/mL)
Staphylococcus aureus	Gram-positive	2
Staphylococcus epidermidis	Gram-positive	2
Bacillus subtilis	Gram-positive	2
Micrococcus luteus	Gram-positive	4
Escherichia coli	Gram-negative	2
Pseudomonas aeruginosa	Gram-negative	2
Salmonella typhimurium	Gram-negative	2

Data sourced from MedchemExpress product information, referencing the primary study by Shtyrlin NV, et al.[2]

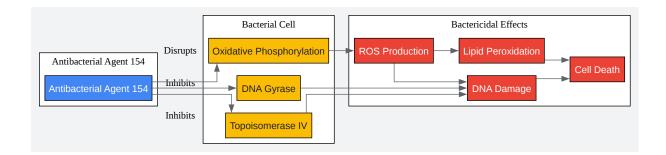
# **Mechanism of Action**



**Antibacterial Agent 154** exhibits a dual mechanism of action, a characteristic that may contribute to its potent activity and potentially mitigate the development of bacterial resistance.

- Inhibition of Bacterial Topoisomerases: Consistent with the fluoroquinolone class, the agent targets and inhibits bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. Their inhibition leads to strand breakage and ultimately, bacterial cell death.
- Induction of Reactive Oxygen Species (ROS): A novel aspect of this derivative is its ability to
  induce the production of reactive oxygen species within bacterial cells. This leads to
  oxidative stress, causing damage to cellular components such as lipids and DNA, and
  contributing to its bactericidal effects.[1]

The following diagram illustrates the proposed dual mechanism of action:



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Fig. 1: Dual mechanism of action of Antibacterial Agent 154.

# Preclinical Safety and Efficacy In Vivo Efficacy: Murine Sepsis Model

The antibacterial efficacy of Agent 154 was evaluated in a murine model of staphylococcal sepsis. The study demonstrated superior in vivo efficacy compared to ciprofloxacin, a widely used fluoroquinolone.[1]



### **Toxicity and Mutagenicity**

- Acute Toxicity: The compound is reported to be non-toxic in vivo in mice and rats, with an LD50 (lethal dose, 50%) greater than 2000 mg/kg via oral administration.[1]
- Mutagenicity: An SOS-chromotest was performed to assess the potential for DNA damage and mutagenicity. No mutagenic effects were observed for Antibacterial Agent 154.[1]

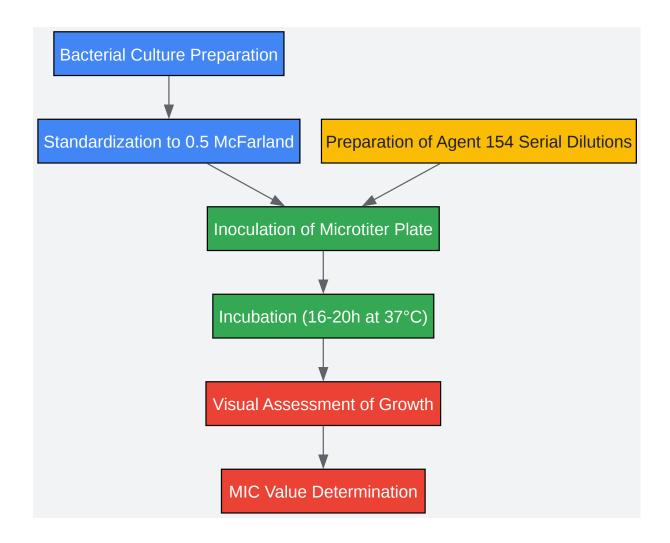
# Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining MIC values, as specific details from the primary study are not publicly available.

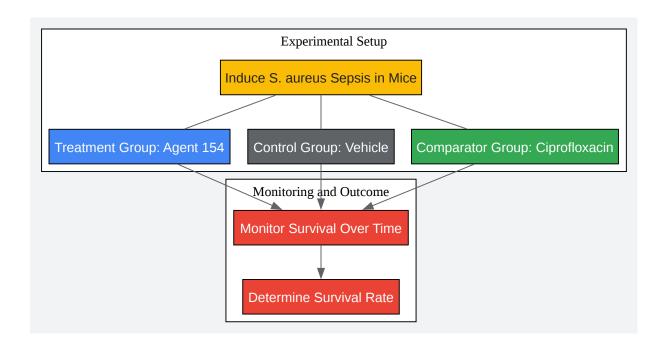
- Preparation of Bacterial Inoculum: Bacterial strains are cultured in appropriate broth media overnight. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL. The standardized suspension is then further diluted to achieve a final concentration of 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Preparation of Antibiotic Dilutions: A stock solution of Antibacterial Agent 154 is prepared in a suitable solvent (e.g., DMSO or water). A series of two-fold dilutions are then made in a 96well microtiter plate using Mueller-Hinton broth to achieve a range of desired concentrations.
- Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

The experimental workflow for MIC determination is visualized below:









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### References

- 1. researchgate.net [researchgate.net]
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